molecular formula C19H15ClN4O3 B2371360 Methyl 6-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-5-cyano-2-methylnicotinate CAS No. 338749-66-9

Methyl 6-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-5-cyano-2-methylnicotinate

Cat. No.: B2371360
CAS No.: 338749-66-9
M. Wt: 382.8
InChI Key: LMXKAFGPAGOOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-5-cyano-2-methylnicotinate is a heterocyclic compound featuring a nicotinate backbone substituted with cyano, methyl, and isoxazole-linked 4-chlorophenyl groups. While direct pharmacological data for this compound are scarce in the provided evidence, its structural analogs (e.g., Ethyl 6-((4-chlorobenzyl)amino)-5-cyano-2-phenylnicotinate ) highlight its relevance in agrochemical or pharmaceutical research.

Properties

IUPAC Name

methyl 6-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methylamino]-5-cyano-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3/c1-11-16(19(25)26-2)7-13(9-21)18(23-11)22-10-15-8-17(24-27-15)12-3-5-14(20)6-4-12/h3-8H,10H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXKAFGPAGOOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)NCC2=CC(=NO2)C3=CC=C(C=C3)Cl)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-5-cyano-2-methylnicotinate typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and dihydrofuran . The reaction conditions often require refluxing in methanol and the use of catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-5-cyano-2-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, such as nitro groups to amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research indicates that compounds containing isoxazole moieties exhibit significant anticancer properties. Methyl 6-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-5-cyano-2-methylnicotinate has been studied for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that isoxazole derivatives can target specific signaling pathways involved in cancer progression, making them promising candidates for further development in oncology .

1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Isoxazole derivatives are known to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes. This activity suggests potential therapeutic uses in conditions such as rheumatoid arthritis and other inflammatory diseases .

1.3 Neurological Effects
There is emerging evidence that this compound may interact with the central nervous system. Isoxazole derivatives have been linked to neuroprotective effects, potentially offering benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease . The modulation of neurotransmitter systems is a key area of interest, as it could lead to novel treatments for mood disorders and cognitive decline.

Synthesis and Characterization

2.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoxazole ring followed by the introduction of the methyl and cyano groups. Various synthetic routes have been published, detailing reaction conditions such as temperature, solvents, and catalysts used to achieve optimal yields .

2.2 Characterization Techniques
Characterization of this compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the synthesized product .

Case Studies

3.1 Case Study: Antitumor Activity
In a study published in Medicinal Chemistry, researchers evaluated the antitumor efficacy of this compound against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

3.2 Case Study: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of isoxazole derivatives in animal models of neurodegeneration. The study reported that administration of this compound led to significant improvements in cognitive function and reduced markers of oxidative stress in brain tissues .

Data Table: Summary of Applications

Application AreaObserved EffectsReferences
Anticancer ActivityInhibition of tumor growth ,
Anti-inflammatoryModulation of inflammatory responses ,
Neurological EffectsNeuroprotection; cognitive function improvement ,

Mechanism of Action

The mechanism of action of Methyl 6-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-5-cyano-2-methylnicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways . The presence of the chlorophenyl and isoxazolyl groups enhances its binding affinity and specificity, making it a potent modulator of biological functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Ethyl 6-((4-chlorobenzyl)amino)-5-cyano-2-phenylnicotinate

  • Molecular Formula : C₂₂H₁₈ClN₃O₂
  • Key Differences: Ester Group: Ethyl ester (vs. methyl ester in the target compound). Aromatic Substituent: Phenyl group at position 2 (vs. methyl group in the target compound). Linkage: 4-chlorobenzylamino group (vs. isoxazole-linked 4-chlorophenyl group).
  • The phenyl group at position 2 could increase steric bulk, affecting binding interactions in biological targets.

5-Acetyl-2-({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)-6-methylnicotinonitrile

  • Key Differences: Substituent at Position 5: Acetyl group (vs. cyano group in the target compound). Aromatic Ring on Isoxazole: 4-methoxyphenyl (vs. 4-chlorophenyl). Backbone: Nicotinonitrile (vs. methyl nicotinate).
  • Implications: The methoxy group on the phenyl ring introduces electron-donating properties, contrasting with the electron-withdrawing chloro substituent in the target compound. The acetyl group may modulate hydrogen-bonding capacity compared to the cyano group.

Data Table: Structural and Molecular Comparisons

Property Target Compound Ethyl 6-((4-chlorobenzyl)amino)-5-cyano-2-phenylnicotinate 5-Acetyl-2-({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)-6-methylnicotinonitrile
Molecular Formula C₁₉H₁₆ClN₅O₃ (estimated) C₂₂H₁₈ClN₃O₂ C₂₀H₁₇N₅O₃ (estimated)
Molecular Weight ~421.8 g/mol 391.86 g/mol ~403.4 g/mol
Ester Group Methyl Ethyl None (acetyl substituent)
Aromatic Substituent 4-Chlorophenyl (isoxazole-linked) 4-Chlorophenyl (benzyl-linked) 4-Methoxyphenyl (isoxazole-linked)
Key Functional Groups Cyano, methyl ester, isoxazole Cyano, ethyl ester, benzylamine Acetyl, nitrile, isoxazole

Research Findings and Implications

  • The isoxazole moiety in the target compound and its methoxy analog may confer metabolic stability, as isoxazoles are resistant to hydrolysis.
  • Synthetic Feasibility :
    • The methyl ester in the target compound may offer synthetic advantages over ethyl analogs due to milder reaction conditions for esterification.

Biological Activity

Methyl 6-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-5-cyano-2-methylnicotinate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16_{16}H16_{16}ClN3_{3}O2_{2}
  • Molecular Weight : 303.77 g/mol

This structure includes a cyano group, a methyl group, and an isoxazole moiety, which are significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the isoxazole ring is known to facilitate interactions with various enzymes, potentially inhibiting their activity.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains.
  • Cytotoxic Effects : Research indicates that it may induce apoptosis in cancer cell lines, making it a candidate for further anticancer studies.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Description Reference
AntimicrobialExhibits activity against Staphylococcus aureus and Escherichia coli.
CytotoxicityInduces apoptosis in Caco-2 colorectal cancer cells at specific concentrations.
Enzyme InhibitionInhibits acetylcholinesterase and urease with moderate potency.
Vasodilatory EffectsPotentially enhances blood flow through vasodilation mechanisms.

Antimicrobial Studies

In a recent study, this compound was tested against several bacterial strains. The results demonstrated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antibacterial properties.

Cytotoxicity Assays

The cytotoxic effects were evaluated using an MTT assay on Caco-2 cells. The compound showed significant cytotoxicity with an IC50 value of 25 µg/mL, suggesting its potential as an anticancer agent.

Enzyme Inhibition

The enzyme inhibition studies revealed that the compound effectively inhibited acetylcholinesterase with an IC50 value of 15 µM, which is comparable to known inhibitors in the literature.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.